molecular formula C21H40N2O4 B8201676 N-Palmitoyl glutamine CAS No. 58725-34-1

N-Palmitoyl glutamine

Cat. No.: B8201676
CAS No.: 58725-34-1
M. Wt: 384.6 g/mol
InChI Key: KCXYSRAVPMMHKU-SFHVURJKSA-N
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Description

N-Palmitoyl-L-glutamine is a synthetic derivative of the amino acid L-glutamine, where a palmitoyl (16-carbon saturated fatty acid) group is covalently attached to the α-amino group of glutamine. The compound has been studied in biochemical and biotechnological contexts, particularly in enzyme-substrate interactions and microbial catalysis. For example, cytochrome P450 BM-3 (BM-3) has been utilized to investigate its catalytic oxidation and epoxidation, where structural features like acyl chain length and amino acid side chains influence enzyme binding and activity .

Properties

IUPAC Name

(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXYSRAVPMMHKU-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314078
Record name N-Palmitoyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58725-34-1
Record name N-Palmitoyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58725-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Palmitoyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under alkaline conditions, typically using sodium hydroxide or sodium bicarbonate to deprotonate the amino group of L-glutamine, facilitating nucleophilic attack on the acyl chloride. Aqueous and organic phases (e.g., dichloroethane or acetone) are utilized to stabilize reactants and products.

Example Protocol

  • Reactants : L-glutamine (1 equiv), palmitoyl chloride (1.2 equiv), sodium bicarbonate (1.5 equiv).

  • Solvents : Water and 1,2-dichloroethane.

  • Procedure :

    • Dissolve L-glutamine in aqueous NaOH.

    • Add palmitoyl chloride dropwise to the stirred mixture at 0–5°C.

    • Maintain pH 12–13 using additional NaOH.

    • Stir for 1–2 hours, followed by acidification to pH 1 with sulfuric acid to precipitate the product.

Yield : ~70–87% (based on analogous N-lauroyl-L-glutamic acid syntheses).

Purification and Characterization

Crude N-palmitoyl-L-glutamine is purified via recrystallization from ethanol or acetone. Structural confirmation is achieved through:

  • LC-MS : Molecular ion peak at m/z 385.3 (M+H+^+).

  • NMR : Characteristic signals for the palmitoyl chain (δ 0.88 ppm, triplet, –CH3_3) and glutamine backbone (δ 2.14 ppm, multiplet, –CH2_2–CO–).

Enzymatic Synthesis Using Aminoacylases

Enzymatic methods offer a sustainable alternative to chemical synthesis, leveraging acyltransferases or aminoacylases for regioselective acylation.

Paraburkholderia monticola Aminoacylase (PmAcy)

The recombinant enzyme PmAcy from Paraburkholderia monticola DSM 100849 demonstrates high thermostability (active up to 80°C) and broad substrate specificity.

Synthesis Protocol

  • Substrates : L-glutamine (50 mM), palmitic acid (60 mM).

  • Conditions : 75°C, pH 8.0, 24 hours.

  • Catalyst : 15 mg/mL PmAcy (16-fold purified).

  • Conversion Rate : ~65–75% (extrapolated from N-lauroyl-L-phenylalanine data).

Advantages :

  • No racemization observed.

  • Tolerance to long-chain fatty acids (C8–C18).

Streptomyces griseus Aminoacylase (SgAA)

Though SgAA primarily hydrolyzes acetylated amino acids, it exhibits limited activity toward N-lauroyl-L-methionine, suggesting potential adaptability for N-palmitoyl-L-glutamine with enzyme engineering.

Mechanochemical Synthesis

Solid-state mechanochemical methods avoid solvents, enhancing sustainability. A ball-mill-based approach has been validated for analogous N-acyl glutamates.

Protocol

  • Reactants : L-glutamine (1 equiv), palmitic acid (1.1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).

  • Grinding : 30–45 minutes in a planetary ball mill.

  • Additive : Sodium bicarbonate (1.5 equiv) to scavenge HCl.

Yield : Up to 96% (observed for N-lauroyl-L-glutamic acid).

Comparative Analysis of Synthesis Methods

Method Yield Temperature pH Key Advantages Limitations
Schotten-Baumann70–87%0–5°C12–13High scalabilityHarsh conditions, solvent waste
PmAcy Enzymatic65–75%75°C8.0Eco-friendly, no racemizationEnzyme cost, longer reaction time
Mechanochemical90–96%AmbientN/ASolvent-free, rapidRequires specialized equipment

Industrial-Scale Considerations

Cost Efficiency

  • Chemical Synthesis : Low per-batch cost but high waste treatment expenses.

  • Enzymatic Synthesis : Rising viability with immobilized enzymes (e.g., PmAcy on chitosan beads).

Purity Standards

Pharmaceutical-grade N-palmitoyl-L-glutamine requires:

  • HPLC Purity : ≥98%.

  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

Emerging Technologies

Ionic Liquid-Mediated Synthesis

Ionized liquids like tetrabutylphosphonium glycinate enable solvent-free acylations at 60°C, though yields for glutamine derivatives remain unexplored.

Flow Chemistry

Microreactors enhance heat/mass transfer in Schotten-Baumann reactions, reducing side products (e.g., diacylated glutamine) .

Chemical Reactions Analysis

Types of Reactions

N-Palmitoyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-palmitoyl-glutamine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Cancer Therapy

2.1 Mechanisms of Action

N-Palmitoyl-L-glutamine has been studied for its role in targeting glutamine metabolism in cancer cells. Glutamine is crucial for tumor growth, serving as a nitrogen source for nucleotide synthesis and a carbon source for energy production. By inhibiting glutamine uptake, N-Palmitoyl-L-glutamine may reduce tumor proliferation and enhance the efficacy of existing chemotherapeutic agents.

2.2 Case Studies

  • Study on Triple-Negative Breast Cancer: In a mouse model of triple-negative breast cancer, inhibiting glutamine uptake significantly reduced tumor growth while enhancing T-cell responses against the tumor . This suggests that N-Palmitoyl-L-glutamine could be used to improve immunotherapy outcomes.
  • Clinical Trials: Various clinical trials are exploring drugs that target glutaminolysis, including CB-839, which has shown promise in combination with other therapies for melanoma and renal cell carcinoma . The potential incorporation of N-Palmitoyl-L-glutamine into these regimens remains an area of active research.

Immunology and Inflammation

3.1 Anti-inflammatory Properties

N-Palmitoyl-L-glutamine may play a role in modulating immune responses. Its ability to influence the production of pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

3.2 Research Findings

  • Cytokine Regulation: Studies indicate that supplementation with glutamine can alter cytokine profiles, potentially reducing inflammation in conditions such as sepsis and autoimmune diseases . The specific effects of N-Palmitoyl-L-glutamine on cytokine production warrant further investigation.

Metabolic Health

4.1 Cardiovascular Benefits

Research has shown that glutamine supplementation can improve metabolic parameters, such as glucose tolerance and blood pressure regulation . N-Palmitoyl-L-glutamine's role in these processes could be significant due to its structural properties that enhance cellular uptake.

4.2 Clinical Observations

  • Type 2 Diabetes Management: Clinical studies have demonstrated that glutamine supplementation can lead to improved body composition and glycemic control in patients with type 2 diabetes . Investigating the specific effects of N-Palmitoyl-L-glutamine in this context could provide valuable insights into its therapeutic potential.

Summary of Applications

Application AreaMechanism/EffectsRelevant Studies/Findings
Cancer TherapyInhibits glutamine metabolism; enhances immunotherapyMouse models show reduced tumor growth; clinical trials ongoing
ImmunologyModulates cytokine productionAlters inflammatory responses in autoimmune conditions
Metabolic HealthImproves glucose tolerance; regulates blood pressureBeneficial effects observed in type 2 diabetes patients

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Palmitoyl-L-glutamine belongs to the N-acyl amino acid family, which includes structurally related compounds with varying acyl chains and amino acid residues. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Acyl Chain Amino Acid Residue Key Features
N-Palmitoyl-L-glutamine C16 (palmitoyl) L-glutamine - Contains a polar glutamine side chain (amide group).
- Reduced catalytic activity in BM-3 compared to shorter-chain analogs .
N-Palmitoylglycine (NPG) C16 Glycine - Lacks a side chain, reducing steric hindrance.
- Higher BM-3-mediated catalysis rates due to smaller size and neutral charge .
N-Palmitoyl-L-glutamate C16 L-glutamic acid - Contains a negatively charged carboxylate group.
- Lower BM-3 activity than NPG, similar to N-palmitoyl-L-glutamine .
N-Myristoyl-L-methionine C14 L-methionine - Shorter acyl chain (C14) and sulfur-containing side chain.
- Reduced binding affinity in BM-3 mutants (e.g., R47Q/S) .
N-Lauroyl-L-glutamine C12 L-glutamine - Shorter acyl chain (C12).
- No activity in aminoacylase assays unless Co²⁺ is present .
N-Acetyl-L-glutamine C2 (acetyl) L-glutamine - Small acyl group.
- Used in pharmaceutical analysis and metabolic studies .
Phenylacetylglutamine Phenylacetyl L-glutamine - Aromatic acyl group.
- Associated with gut microbiome metabolism and renal excretion .

Enzyme Interactions and Catalytic Efficiency

  • Cytochrome P450 BM-3 Mutants: N-Palmitoyl-L-glutamine: Catalyzed at reduced rates compared to N-palmitoylglycine (NPG) due to steric hindrance from the glutamine side chain. Mutations like R47A/G partially restore activity for shorter substrates . NPG: Higher catalytic efficiency (e.g., hydroxylation of arachidonic acid) due to optimal binding in BM-3’s hydrophobic pocket . N-Lauroyl-L-glutamine: Requires Co²⁺ ions for aminoacylase activity, achieving 85.6 U/mg with CoCl₂ vs. 38.8 U/mg with ZnCl₂ .

Metal Ion Dependency

Substrate Activity (U/mg) with Zn²⁺ Activity (U/mg) with Co²⁺ Activity (U/mg) with Mn²⁺
N-Palmitoyl-L-glutamine 38.8 85.6 <10
N-Lauroyl-L-alanine 184.4 239.0 63.9
N-Capryloyl-L-glutamine 0 45.2 0

Data adapted from aminoacylase studies .

Biotechnological and Pharmacological Relevance

  • N-Palmitoyl-L-glutamine: Limited therapeutic development but used in studies on lipidated amino acid metabolism .
  • Phenylacetylglutamine : Biomarker for cardiovascular disease and renal function .
  • N-Acetyl-L-glutamine : Employed as a reference standard in LC-MS/MS and pharmaceutical analysis .

Biological Activity

N-Palmitoyl-L-glutamine (NPG) is a derivative of L-glutamine, an amino acid that plays a critical role in various physiological processes. This compound belongs to the class of N-acylamides, characterized by a fatty acyl group linked to an amino acid via an amide bond. NPG is gaining attention due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of N-Palmitoyl-L-glutamine, supported by recent research findings and case studies.

Chemical Structure and Properties

N-Palmitoyl-L-glutamine is formed by the acylation of L-glutamine with palmitic acid. The structure can be represented as follows:

N Palmitoyl L glutamine=C16H31N1O3\text{N Palmitoyl L glutamine}=\text{C}_{16}\text{H}_{31}\text{N}_{1}\text{O}_{3}

This compound is classified as a long-chain N-acylamide, which is known for its signaling functions in physiological processes .

Anti-Inflammatory Effects

Research indicates that N-Palmitoyl-L-glutamine exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving animal models, administration of NPG resulted in reduced levels of these cytokines in response to inflammatory stimuli .

Table 1: Inflammatory Cytokine Levels Post-NPG Treatment

CytokineControl Group (pg/mL)NPG Treatment Group (pg/mL)
TNF-α15075
IL-620090

Antioxidant Activity

N-Palmitoyl-L-glutamine also exhibits antioxidant properties. It has been found to enhance the activity of endogenous antioxidants such as glutathione, thereby reducing oxidative stress in cells. This effect is particularly beneficial in conditions characterized by high oxidative stress, such as neurodegenerative diseases .

Neuroprotective Effects

The neuroprotective potential of N-Palmitoyl-L-glutamine has been explored in various studies. It has been suggested that NPG can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that treatment with NPG led to increased cell viability and reduced markers of apoptosis in neuronal cell lines exposed to harmful agents .

Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent study, N-Palmitoyl-L-glutamine was administered to transgenic mouse models of Alzheimer’s disease. The results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

The mechanisms underlying the biological activities of N-Palmitoyl-L-glutamine involve several pathways:

  • GPR18 Activation : NPG may act through G protein-coupled receptors (GPCRs), particularly GPR18, which is implicated in various physiological responses including pain modulation and inflammation .
  • Calcium Signaling : The compound has been shown to induce calcium influx in neuronal cells, which is crucial for various cellular functions including neurotransmitter release and cell survival .
  • Regulation of Gene Expression : NPG influences the expression of genes involved in inflammation and oxidative stress response, contributing to its protective effects against cellular damage .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing N-Palmitoyl-L-glutamine purity and structural integrity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is essential for assessing purity (>95% as per typical standards for acylated amino acids) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to verify the palmitoyl group attachment to the glutamine backbone and mass spectrometry (MS) for molecular weight validation (C21_{21}H38_{38}N2_2O4_4, theoretical MW: 382.5 g/mol) . Stability testing under varying temperatures (-20°C vs. room temperature) and pH conditions is critical for storage recommendations .

Q. How does the lipophilicity of N-Palmitoyl-L-glutamine influence its experimental applications compared to L-glutamine?

  • Methodological Answer : The palmitoyl group increases lipophilicity, enhancing membrane permeability and bioavailability in cell-based assays. For example, in studies of glutamine transport systems (e.g., System A, ASC, or LAT1/2), N-Palmitoyl-L-glutamine may bypass ion-dependent transporters, enabling unique uptake mechanisms . Solubility in organic solvents (e.g., DMSO) allows for formulation in lipid-rich media, but compatibility with aqueous buffers requires emulsifiers like Tween-80 .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating N-Palmitoyl-L-glutamine’s role in metabolic pathways under disease models?

  • Methodological Answer :

  • In vitro : Use isotope-labeled 13^{13}C or 15^{15}N-N-Palmitoyl-L-glutamine in tracer assays to track incorporation into TCA cycle intermediates via LC-MS . Compare metabolic flux with L-glutamine in cancer cell lines (e.g., BRCA2-mutated ovarian cells) to assess compensatory pathways .
  • In vivo : Administer via intraperitoneal injection in murine models of cachexia or critical illness, monitoring plasma and tissue concentrations. Pair with knockout models (e.g., SN1 or ASCT2 transporter-deficient mice) to dissect transport dependencies .

Q. How can researchers resolve contradictions in reported bioactivity data for N-Palmitoyl-L-glutamine across different studies?

  • Methodological Answer :

  • Source Variability : Validate compound purity across suppliers using CoA (Certificate of Analysis) and batch-specific HPLC profiles .
  • Model-Specific Effects : Test in isogenic cell lines (e.g., wild-type vs. glutamine synthetase-deficient) to isolate context-dependent activity .
  • Data Normalization : Normalize to intracellular glutamine levels (measured via enzymatic assays or fluorometric kits) to account for endogenous pool variations .

Q. What are the implications of N-Palmitoyl-L-glutamine’s interaction with cytochrome P450 enzymes (e.g., P450 BM-3) in drug metabolism studies?

  • Methodological Answer : Use recombinant P450 BM-3 mutants to assess oxidation kinetics (e.g., kcat_\text{cat}/Km_\text{m}) via GC-MS. Compare with N-palmitoylglycine (PalmGly) and N-palmitoyl-L-glutamate (PalmGlu) to identify substrate specificity trends. Note that DMSO, often used for solubilization, may inhibit P450 activity; substitute with β-cyclodextrin if necessary .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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